2,4-D Isooctyl ester

Catalog No.
S562446
CAS No.
25168-26-7
M.F
C16H22Cl2O3
M. Wt
333.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-D Isooctyl ester

CAS Number

25168-26-7

Product Name

2,4-D Isooctyl ester

IUPAC Name

6-methylheptyl 2-(2,4-dichlorophenoxy)acetate

Molecular Formula

C16H22Cl2O3

Molecular Weight

333.2 g/mol

InChI

InChI=1S/C16H22Cl2O3/c1-12(2)6-4-3-5-9-20-16(19)11-21-15-8-7-13(17)10-14(15)18/h7-8,10,12H,3-6,9,11H2,1-2H3

InChI Key

BBPLSOGERZQYQC-UHFFFAOYSA-N

SMILES

CC(C)CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
Soluble in oils /2,4-D esters/
In water, 0.0324 mg/l @ 25 °C

Synonyms

2,4-D isooctyl, 2,4-dichlorophenoxyacetic acid isooctyl ester, Esteron 99, isooctyl 2,4-D, isooctyl 2,4-dichlorophenoxyacetate

Canonical SMILES

CC(C)CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl

Limited Use as a Research Tool:

  • Focus on the Acid Form: Research on the herbicidal properties primarily focuses on the parent compound, 2,4-D acid, due to its wider availability and established effects. Studies often compare different formulations of 2,4-D acid with other herbicides or investigate its mode of action in plants [].
  • Safety Concerns: 2,4-D Isooctyl ester exhibits higher acute toxicity in some aquatic organisms compared to other 2,4-D formulations []. This raises ethical and regulatory concerns for its use in controlled laboratory settings, especially when alternatives are available.

Areas of Research Exploration:

While not commonly used, there are some areas where 2,4-D Isooctyl ester might be employed in scientific research:

  • Comparative Studies: Researchers might occasionally use 2,4-D Isooctyl ester in studies comparing the environmental persistence, degradation rates, or uptake patterns of different 2,4-D formulations []. These studies aim to understand the potential environmental impact of various 2,4-D products.
  • Dermal Absorption Studies: Some research has investigated the comparative dermal absorption of different 2,4-D formulations, including 2,4-D Isooctyl ester, in animals []. This research contributes to understanding potential human exposure risks associated with different application methods.

2,4-D Isooctyl ester, chemically known as 2,4-dichlorophenoxyacetic acid isooctyl ester, is an ester derivative of the herbicide 2,4-Dichlorophenoxyacetic acid. This compound belongs to the phenoxy herbicide family and is utilized primarily for its herbicidal properties. The isooctyl ester form enhances the lipophilicity of the molecule, facilitating better penetration into plant tissues compared to its acid form. This ester is a dark amber liquid with a characteristic odor and is insoluble in water but soluble in organic solvents .

2,4-D Isooctyl Ester acts as a plant growth regulator by mimicking natural auxin hormones []. Auxins play a crucial role in plant growth and development. When 2,4-D is absorbed by broadleaf weeds, it disrupts auxin signaling pathways, leading to uncontrolled cell division and ultimately causing the plant to die [].

  • Toxicity: 2,4-D Isooctyl Ester is considered moderately toxic, with potential for irritation upon contact with skin or eyes [].
  • Flammability: Combustible liquid; keep away from heat and open flames [].
  • Reactivity: Can react with strong acids or bases [].

Safety Precautions

Always follow recommended safety practices when handling 2,4-D Isooctyl Ester products. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and protective clothing. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling the product [, ].

  • Esterification: The primary method of synthesizing 2,4-D Isooctyl ester is through the reaction of 2,4-Dichlorophenoxyacetic acid with isooctanol in the presence of an acid catalyst. This reaction typically requires azeotropic distillation to remove water formed during the process .
  • Degradation: Under environmental conditions, 2,4-D Isooctyl ester can hydrolyze to yield 2,4-Dichlorophenoxyacetic acid and isooctanol. The degradation rates vary based on soil type and moisture content, with half-lives ranging from 10 days in aerobic conditions to significantly longer in anaerobic environments .
  • Photodegradation: The compound is susceptible to photodegradation, which can lead to the formation of various by-products through processes such as dechlorination and rearrangement under UV light exposure .

2,4-D Isooctyl ester exhibits significant herbicidal activity by acting as a synthetic auxin. It disrupts normal plant growth by promoting uncontrolled cell division and elongation, leading to characteristic symptoms such as leaf curling and wilting. The compound is selectively toxic to broadleaf plants while being less harmful to grasses . Its biological activity is attributed to its ability to mimic natural plant hormones, which regulate growth processes.

The most common synthesis method for 2,4-D Isooctyl ester involves:

  • Nucleophilic Substitution Reaction: This process entails reacting 2,4-dichlorophenol with chloroacetic acid in an alkaline medium.
  • Esterification: The resulting acid then undergoes esterification with isooctanol under acidic conditions. Azeotropic distillation may be employed to remove water and drive the reaction toward completion .

2,4-D Isooctyl ester is primarily used as a herbicide for controlling broadleaf weeds in various agricultural settings. Its applications include:

  • Agriculture: Utilized in crops such as corn and wheat to manage weed populations.
  • Forestry: Employed for vegetation management in forested areas.
  • Non-crop Areas: Effective in controlling weeds along roadsides and railways.

The compound's efficacy in selective weed control makes it a valuable tool in integrated pest management strategies .

Several compounds share structural similarities or functional properties with 2,4-D Isooctyl ester:

Compound NameChemical StructureUnique Features
2,4-Dichlorophenoxyacetic AcidC8H6Cl2O3Active ingredient; less lipophilic than its esters
2-Ethylhexyl Ester of 2,4-DC12H17Cl2O3More hydrophobic than isooctyl; used similarly
Isobutyl Ester of 2,4-DC11H15Cl2O3Lower volatility; used for specific applications
Dimethylamine Salt of 2,4-DC10H14Cl2NMore soluble in water; different application profile

Uniqueness of 2,4-D Isooctyl Ester: Its higher lipophilicity compared to other forms allows for better absorption by target plants while minimizing leaching into water sources. This property makes it particularly effective under various environmental conditions where other forms may fail .

Physical Description

Ded-weed lv-69 67 percent 2,4-d isooctyl ester appears as white crystals in commerce, a brown or dark brown liquid. (NTP, 1992)

Color/Form

Yellow-brown liquid

XLogP3

6.3

Boiling Point

317 °C

Flash Point

119 °F (NTP, 1992)
Greater than 175 °F (open cup) /2,4-D esters/

Density

1.025 at 77.4 °F (NTP, 1992)
1.14-1.17 g/ml @ 20 °C

Odor

Phenolic odo

Melting Point

12 °C

UNII

M7GLT14C7B

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (92.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/

Vapor Pressure

6.2 mm Hg at 64.4 °F ; 10.9 mm Hg at 86.0° F (NTP, 1992)
7.06X10-6 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/

Other CAS

25168-26-7
1917-97-1

Wikipedia

2,4-D-isoctyl

Biological Half Life

THESE HERBICIDES DO NOT ACCUM IN ANIMALS. THEY ARE NOT EXTENSIVELY METAB BUT ARE ACTIVELY EXCRETED INTO THE URINE ... THEIR PLASMA HALF-LIFE IN MAN IS ABOUT 1 DAY. /CHLOROPHENOXY COMPOUNDS/
The hydrolysis half-life of the n-butyl ester of 2,4-D was determined to be 100 hours in neutral water and much less in aqueous soil suspensions. Smith (1976) reported that the n-butyl ester of 2,4-D undergoes almost complete hydrolysis to 2,4-D in less than 24 hours in moist soil. Similar results were reported for the hydrolysis of the n-butyl and isooctyl esters of 2,4,5-T to 2,4,5-T. Esters of 2,4-D were completely hydrolyzed to 2,4-D within 9 days in lake water. Therefore, rates of biological hydrolysis appear to be greater than rates of chemical hydrolysis.

Use Classification

HERBICIDES

Methods of Manufacturing

/2,4-D/ esters are formed by acid-catalyzed esterification with azeotropic distillation of water ... or by a direct synthesis in which the appropriate ester of monochloroacetic acid is reacted with dichlorophenol to form the 2,4-D ester. /2,4-D esters/

General Manufacturing Information

Chlorophenoxy herbicides are applied alone or as mixtures with other herbicides, in solutions, dispersions, or emulsions in water &/or oil, using equipment that produces large droplets to avoid spray drift. /Chlorophenoxy herbicides/
Ester formulations may be used in relatively hard water ... emulsion compatibility test should be made before using with other pesticides or fertilizers. /2,4-D/

Analytic Laboratory Methods

RESIDUES OF 2,4-D ISOOCTYL ESTER WERE DETERMINED IN DERMAL EXPOSURE PADS & HAND RINSES OBTAINED FROM WORKERS INVOLVED IN THE APPLICATION OF THE HERBICIDE. THE 2,4-D ESTER RESIDUES WERE EXTRACTED FROM DERMAL EXPOSURE PADS WITH METHANOL AND DIRECTLY CONVERTED TO THE METHYL ESTER WITH BORON TRIFLUORIDE. RESIDUES OF 2,4-D ISOOCTYL ESTER IN HAND RINSES WERE TREATED WITH POTASSIUM HYDROXIDE, PURIFIED WITH REVERSE-PHASE LIQUID CHROMATOGRAPHY, AND CONVERTED TO THE METHYL ESTER. THE DERIVATIZED RESIDUES WERE QUANTITATED BY ELECTRON CAPTURE GAS CHROMATOGRAPHY AND SATISFACTORY RECOVERIES WERE OBTAINED AT A DETECTION LIMIT OF 0.02 UG OF 2,4-D/SQ CM FOR DERMAL EXPOSURE PADS, & 0.03 UG/ML FOR HAND-RINSE SAMPLES.
Whole Plants: Macerate plant tissue with water. Add 0.6 M sodium hydroxide. Reflux or heat on a steam bath. Filter and wash the filter cake with water. Combine the filtrates. Suspend the filter cake in 2 M hydrochloric acid. Reflux or heat on a steam bath. Extract with equal volumes of ether (x3). Combine these with the filtrate. The above acid hydrolysis is done in case there are conjugates resistant to alkaline hydrolysis. The recovery of the above using only the alkaline hydrolysis was greater than 89 to 92% with (14)C-labeled material. ... Continue with a liquid /liquid cleanup, followed by electron capture/gas chromatography quantitiation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)nickel electron capture detector temperatures are 220, 195, and 220 °C, respectively. The flow rate of nitrogen carrier is 80 ml/min. /2,4-D and esters or salts of 2,4-D/
Water: Filter out any particulate matter. Take a 1-l or smaller volume sample. Saturate with sodium chloride. Adjust the pH to < 2 with hydrochloric acid. Extract with acetonitrile (5 x 500 ml). Adjust the saline solution to > pH 13 and extract with diethyl ether (3 x 500 ml). Reacidify to < pH 2 with hydrochloric acid and extract with acetonitrile (5 x 500 ml). Extraction is approximately 99% efficient. ... Continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)nickel electron capture detector temperatures are 220, 195, and 220 °C; respectively. The flow rate of nitrogen carrier is 80 ml/min. /2,4-D and esters or salts of 2,4-D/
Mass spectra: intense parent ion (P)= 162; intense P-glyoxal= 220. /SRP: Either can be used for specific ion monitoring/
For more Analytic Laboratory Methods (Complete) data for 2,4-D ISOOCTYL ESTERS (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

RESIDUES OF 2,4-D ISOOCTYL ESTER WERE DETERMINED IN URINE OBTAINED FROM WORKERS INVOLVED IN THE APPLICATION OF THE HERBICIDE. RESIDUES OF 2,4-D ISOOCTYL ESTER IN URINE WERE TREATED WITH POTASSIUM HYDROXIDE, PURIFIED WITH REVERSE-PHASE LIQUID CHROMATOGRAPHY, AND CONVERTED TO THE METHYL ESTER. THE DERIVATIZED RESIDUES WERE QUANTITATED BY ELECTRON CAPTURE GAS CHROMATOGRAPHY AND SATISFACTORY RECOVERIES WERE OBTAINED AT A DETECTION LIMIT OF 0.07 UG/ML OF URINE.
Fat Samples: Dissolve sample in hot ethanol; reflux for 1 hr, and chill. Add 0.1 N sodium hydroxide. Extract with diethyl ether. ... Continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C, respectively. The flow rate of nitrogen carrier is 80 ml/min.
Plasma: This is based on the method for the drug Clofibrate. Add enough hydrochloric acid to the sample for pH < 2. Extract with equal volumes of ether (x3). To measure the 2,4-D in complex form, add aqueous sodium hydroxide to the aqueous layer and ... continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C; respectively. The flow rate of nitrogen carrier is 80 ml/min.
Metabolites: This is a general method recommended by McLeod and Wales. Reflux 5 g of tissue for 1 hr with 19 ml of benzene and separate the supernatant from particulates by filtration through a medium-porosity fritted glass funnel via negative pressure. Re-extract the particulate matter again with fresh 10 ml (19:1) acetone/benzene. Combine the filtrates and concentrate to 25 ml. Use the low-temperature bath apparatus as laid out by McLeod and Wales. Further characterization of the actual metabolites has not been accomplished. There is much room for further separation technology.
For more Clinical Laboratory Methods (Complete) data for 2,4-D ISOOCTYL ESTERS (7 total), please visit the HSDB record page.

Storage Conditions

Storage temp: Ambient /2,4-D esters/

Interactions

Cutthroat trout (Salmo clarki) were treated with six different paired mixtures of dicamba, picloram, 2,4-D butyl ester, 2,4-D isooctyl ester, and 2,4-D propylene glycol butyl ether ester. Except for 2,4-D isooctyl ester, the LC50's resulting from mixtures of 2,4-D esters and picloram were lower than LC50's of those herbicides tested individually. Dicamba and 2,4-D isooctyl ester were the least toxic individually and mixtures of dicamba or 2,4-D isooctyl ester with the other herbicides tested did not result in increased toxicity. Results reflect the importance of using combination exposures in determining the biological significance of the simultaneous occurrence of more than one herbicide in surface waters.

Stability Shelf Life

At pH 9 @ 20 °C, half-life in distilled water is 37 hr; at pH 6 @ 20 °C, in distilled water is 1500 days.
Shelf life of ester formulations varies, depending on the emulsifying system. Some retain satisfactory emulsifying properties after 3 yr. /2,4-D ester formulations/

Dates

Modify: 2023-08-15

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